Methyl 3-(5-fluoropyrimidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is an organic compound with the molecular formula C8H9FN2O2 It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate typically involves the reaction of 5-fluoropyrimidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-fluoropyrimidin-2-yl)propanol.
Scientific Research Applications
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is primarily related to its ability to interact with biological molecules. The fluorine atom on the pyrimidine ring can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Methyl 3-(5-bromopyrimidin-2-yl)propanoate
Uniqueness
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often preferred for their enhanced biological activity and pharmacokinetic profiles.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
InChI Key |
GTVSETJBOLLBPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.